![molecular formula C17H14N4O3 B14214067 N-[1-(3-Nitropyridin-2-yl)azetidin-3-yl]-3-phenylprop-2-ynamide CAS No. 833452-29-2](/img/structure/B14214067.png)
N-[1-(3-Nitropyridin-2-yl)azetidin-3-yl]-3-phenylprop-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3-Nitropyridin-2-yl)azetidin-3-yl]-3-phenylprop-2-ynamide is a chemical compound with a complex structure that includes a nitropyridine group, an azetidine ring, and a phenylprop-2-ynamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-Nitropyridin-2-yl)azetidin-3-yl]-3-phenylprop-2-ynamide typically involves multiple steps, starting with the preparation of the azetidine ring and the nitropyridine group. One common method involves the reaction of 3-nitropyridine with azetidine under specific conditions to form the desired azetidine derivative. This intermediate is then reacted with 3-phenylprop-2-ynamide to yield the final compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk while maintaining high standards of purity and consistency .
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-Nitropyridin-2-yl)azetidin-3-yl]-3-phenylprop-2-ynamide undergoes various chemical reactions, including:
Oxidation: The nitropyridine group can be oxidized under specific conditions to form different oxidation products.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring and the nitropyridine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitropyridine group can yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted azetidine and pyridine derivatives .
Scientific Research Applications
N-[1-(3-Nitropyridin-2-yl)azetidin-3-yl]-3-phenylprop-2-ynamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Mechanism of Action
The mechanism of action of N-[1-(3-Nitropyridin-2-yl)azetidin-3-yl]-3-phenylprop-2-ynamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit bacterial cell wall synthesis by targeting transpeptidase enzymes, similar to the mechanism of action of β-lactam antibiotics .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Nitropyridin-2-yl)azetidine-3-carboxylic acid
- 2-(Azetidin-1-yl)-3-nitropyridine
- 3-(Prop-1-en-2-yl)azetidin-2-one
Uniqueness
N-[1-(3-Nitropyridin-2-yl)azetidin-3-yl]-3-phenylprop-2-ynamide is unique due to its combination of a nitropyridine group, an azetidine ring, and a phenylprop-2-ynamide moiety. This unique structure imparts specific chemical properties and biological activities that distinguish it from other similar compounds .
Properties
CAS No. |
833452-29-2 |
|---|---|
Molecular Formula |
C17H14N4O3 |
Molecular Weight |
322.32 g/mol |
IUPAC Name |
N-[1-(3-nitropyridin-2-yl)azetidin-3-yl]-3-phenylprop-2-ynamide |
InChI |
InChI=1S/C17H14N4O3/c22-16(9-8-13-5-2-1-3-6-13)19-14-11-20(12-14)17-15(21(23)24)7-4-10-18-17/h1-7,10,14H,11-12H2,(H,19,22) |
InChI Key |
POZLUXSJIZIFEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=C(C=CC=N2)[N+](=O)[O-])NC(=O)C#CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


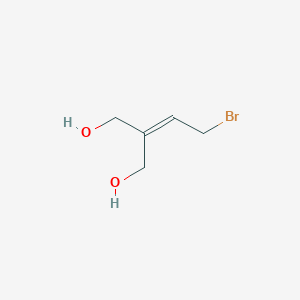
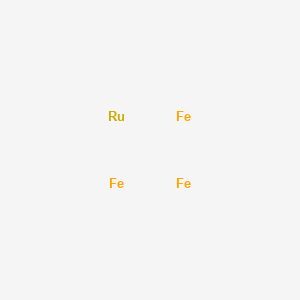
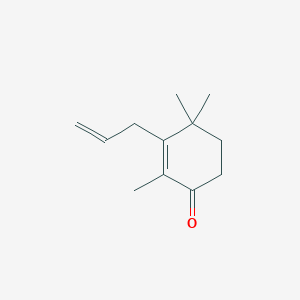
![[3-[[3-(Trifluoromethyl)phenyl]methoxy]phenyl]thiourea](/img/structure/B14214002.png)
![3-[3,5-Di(propan-2-yl)phenyl]but-2-en-1-ol](/img/structure/B14214020.png)
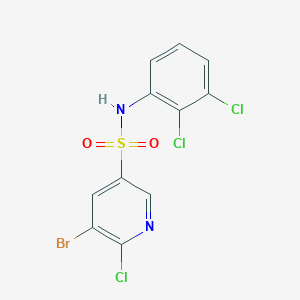
![(5-Nitrofuran-2-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B14214037.png)
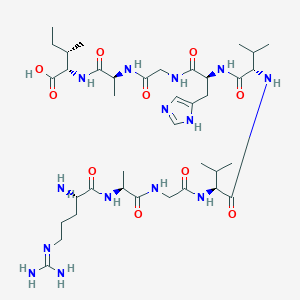

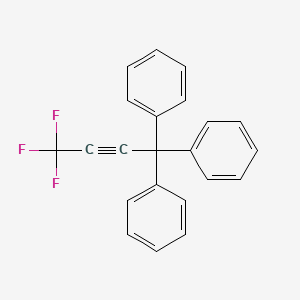
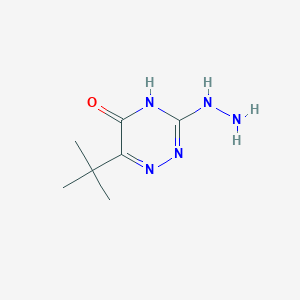
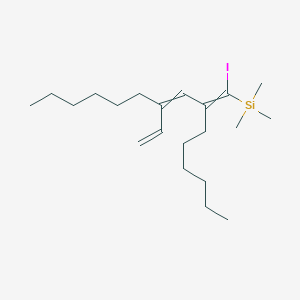
![N-[5-(Methylamino)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B14214063.png)

